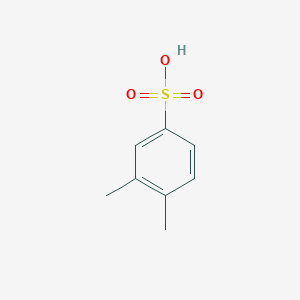

对二甲苯磺酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Sodium xylenesulfonate has a wide range of applications in scientific research and industry:

作用机制

Target of Action

Sodium xylenesulfonate, also known as Sodium Xylene Sulfonate or simply Xylenesulfonate, is a synthetic, water-soluble compound often used in cosmetic formulations . Its primary targets are the molecules of water and oil in these formulations . It plays a crucial role in increasing the solubility of other ingredients, particularly in water-based formulations .

Mode of Action

As a surfactant, Sodium Xylenesulfonate helps to lower the surface tension between water and oil, making it easier for the product to spread evenly and cleanse more effectively . As a hydrotrope, it plays a role in increasing the solubility of other ingredients, particularly in water-based formulations . This increased solubility can enhance the effectiveness of other ingredients in the formulation.

Biochemical Pathways

Its primary function as a surfactant and hydrotrope suggests that it primarily affects the solubility and distribution of other ingredients in a formulation . By increasing the solubility of these ingredients, Sodium Xylenesulfonate can enhance their bioavailability and effectiveness.

Pharmacokinetics

By increasing their solubility, Sodium Xylenesulfonate can enhance the absorption and distribution of these ingredients, potentially improving their bioavailability .

Result of Action

The primary result of Sodium Xylenesulfonate’s action is an increase in the solubility of other ingredients in a formulation . This can enhance the effectiveness of these ingredients, allowing them to be more evenly distributed and more readily absorbed. In the context of cosmetic products, this can result in more effective cleansing and improved product performance .

Action Environment

The action of Sodium Xylenesulfonate can be influenced by various environmental factors. For instance, it can raise the cloud point of the solution, allowing clear liquids to be obtained at higher temperatures . This suggests that temperature can influence the compound’s action, efficacy, and stability . , indicating that it can maintain its effectiveness in a variety of environmental conditions.

生化分析

Biochemical Properties

Sodium xylenesulfonate is used as a hydrotrope, an organic compound that increases the ability of water to dissolve other molecules

Cellular Effects

Sodium xylenesulfonate is generally considered safe and non-irritating at the concentrations used in cosmetics . It may cause irritation to the eyes, skin, and respiratory tract in higher concentrations

Molecular Mechanism

The molecular mechanism of sodium xylenesulfonate is primarily related to its role as a hydrotrope. It helps to lower the surface tension between water and oil, making it easier for the product to spread evenly and cleanse more effectively

Transport and Distribution

Sodium xylenesulfonate is a water-soluble compound, suggesting that it can be easily transported and distributed within cells and tissues

准备方法

Synthetic Routes and Reaction Conditions: Sodium xylenesulfonate is typically synthesized through a sulfonation reaction involving xylene and sulfur trioxide. This reaction is carried out in a continuous reactor, such as a falling film reactor . The resulting sulfonic acid is then neutralized with sodium hydroxide or sodium carbonate to produce sodium xylenesulfonate .

Industrial Production Methods: The industrial production of sodium xylenesulfonate involves the use of continuous reactors to ensure efficient and consistent sulfonation. The process generally includes the following steps:

Sulfonation: Xylene reacts with sulfur trioxide in a continuous reactor.

Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide or sodium carbonate.

Purification: The product is purified to remove any impurities and ensure the desired concentration

化学反应分析

Types of Reactions: Sodium xylenesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Sodium xylenesulfonate can react with various nucleophiles, such as hydroxide ions, to form different substituted products.

Oxidation Reactions: Under oxidative conditions, sodium xylenesulfonate can be converted to corresponding sulfonic acids.

Reduction Reactions: Reducing agents can convert sodium xylenesulfonate to its corresponding sulfinate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce hydroxyl-substituted benzenesulfonates .

相似化合物的比较

- Sodium benzenesulfonate

- Sodium toluenesulfonate

- Sodium cumenesulfonate

- Sodium dodecylbenzenesulfonate

Comparison: Sodium xylenesulfonate is unique among these compounds due to its specific structure, which includes two methyl groups attached to the benzene ring. This structure provides distinct solubilizing properties, making it particularly effective as a hydrotrope and surfactant in various formulations . Compared to sodium benzenesulfonate and sodium toluenesulfonate, sodium xylenesulfonate offers better solubility and stability in aqueous solutions .

属性

CAS 编号 |

1300-72-7 |

|---|---|

分子式 |

C8H9NaO3S |

分子量 |

208.21 g/mol |

IUPAC 名称 |

sodium;2,3-dimethylbenzenesulfonate |

InChI |

InChI=1S/C8H10O3S.Na/c1-6-4-3-5-8(7(6)2)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 |

InChI 键 |

AUIXNZFZSGLHKP-UHFFFAOYSA-M |

SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)[O-])C.[Na+] |

规范 SMILES |

CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.[Na+] |

沸点 |

157 °C |

熔点 |

27 °C |

Key on ui other cas no. |

618-01-9 1300-72-7 |

物理描述 |

Liquid |

溶解度 |

Solubility in water, g/100ml at 20 °C: 40 |

同义词 |

Dimethylbenzenesulfonic Acid Sodium Salt; Conco SXS; Cyclophil SXS 30; Eltesol SX 30; Eltesol SX 93; FAC 2; Kemmat SN 18; Naxonate; Naxonate 4L; Naxonate G; Naxonate SX; Richonate SXS; SXS 40; Sodium Dimethylbenzenesulfonate; Sodium Xylenesulfate; So |

蒸汽密度 |

Relative vapor density (air = 1): 6.45 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine](/img/structure/B113338.png)

![(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113352.png)

![4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B113353.png)

![(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113354.png)

![(3aR,4S,9bS)-6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113356.png)